molecular formula C15H16BrN5O3S B230280 N'-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide

N'-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide

Cat. No. B230280
M. Wt: 426.3 g/mol
InChI Key: IDOMLWJFRNPVOT-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide, commonly known as BBTA, is a chemical compound with potential applications in scientific research. BBTA is a member of the thiadiazole family and has been synthesized through a specific method.

Mechanism of Action

BBTA's mechanism of action is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. BBTA has been found to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. It has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor involved in inflammation and cell survival.
Biochemical and Physiological Effects
BBTA has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that BBTA can inhibit cancer cell proliferation and induce apoptosis. It has also been found to reduce the production of pro-inflammatory cytokines and protect against oxidative stress-induced neuronal damage. In vivo studies have shown that BBTA can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

BBTA has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. It is also relatively stable and can be stored for extended periods. However, BBTA's limited solubility in aqueous solutions can make it challenging to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several potential future directions for BBTA research. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further studies are needed to elucidate BBTA's mechanism of action and identify specific targets for its activity. Additionally, BBTA's fluorescent properties could be further explored for use in imaging and diagnostic applications.
Conclusion
In conclusion, BBTA is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized to yield high purity BBTA. BBTA has shown promise as a research tool in studies related to cancer, inflammation, and neurodegenerative diseases. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. BBTA has both biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered. There are several potential future directions for BBTA research, including its potential as a therapeutic agent and its fluorescent properties for imaging and diagnostic applications.

Synthesis Methods

BBTA has been synthesized through a multi-step process involving the reaction of 4-morpholinyl-1,2,5-thiadiazol-3-amine with 3-bromobenzaldehyde, followed by the reaction of the resulting product with hydrazine hydrate and acetic anhydride. The final product is obtained through recrystallization from ethanol. This method has been optimized to yield high purity BBTA.

Scientific Research Applications

BBTA has shown potential as a research tool in various scientific fields. It has been used in studies related to cancer, inflammation, and neurodegenerative diseases. BBTA has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against neuronal damage. It has also been used as a fluorescent probe for detecting thiols in biological samples.

properties

Molecular Formula

C15H16BrN5O3S

Molecular Weight

426.3 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide

InChI

InChI=1S/C15H16BrN5O3S/c16-12-3-1-2-11(8-12)9-17-18-13(22)10-24-15-14(19-25-20-15)21-4-6-23-7-5-21/h1-3,8-9H,4-7,10H2,(H,18,22)/b17-9+

InChI Key

IDOMLWJFRNPVOT-RQZCQDPDSA-N

Isomeric SMILES

C1COCCN1C2=NSN=C2OCC(=O)N/N=C/C3=CC(=CC=C3)Br

SMILES

C1COCCN1C2=NSN=C2OCC(=O)NN=CC3=CC(=CC=C3)Br

Canonical SMILES

C1COCCN1C2=NSN=C2OCC(=O)NN=CC3=CC(=CC=C3)Br

Origin of Product

United States

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